
5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal
Overview
Description
“5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal” is a chemical compound with the CAS Number: 419534-29-5 . It has a molecular weight of 244.33 . The IUPAC name for this compound is (2E,4E)-5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienal .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H20O2/c1-11(8-9-17)6-7-15-12(2)10-16(18-5)14(4)13(15)3/h6-10H,1-5H3/b7-6+,11-8+ . Unfortunately, the specific 3D structure is not available in the search results.Physical And Chemical Properties Analysis
This compound has a storage temperature of 28°C . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Scientific Research Applications
Synthesis and Characterization of Curcuminoids Derivatives : A study involved the synthesis of unsymmetrical mono-carbonyl curcuminoids, including compounds related to 5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal. These compounds were characterized using various spectroscopic techniques, and their quantum chemical insights, nonlinear optical properties, and molecular stability were analyzed (Khalid et al., 2020).
Key Intermediates in Synthesis of Strobilurin B : Another research highlighted the preparation of a compound similar to the one as a key intermediate in the synthesis of Strobilurin B, which is an important fungicide (Popovsky et al., 2012).
Synthesis and Application in Polyenals : The synthesis of halogeno polyenals, including compounds structurally related to 5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal, was reported. These compounds serve as precursors for various conjugated polyenals, demonstrating their utility in synthetic organic chemistry (Soullez et al., 1997).
Regio-Controlled Synthesis of Substituted Phenols : Research has been conducted on the condensation of compounds like 5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal with β-dicarbonyl compounds to produce substituted phenols, demonstrating its application in the synthesis of complex organic molecules (Chan & Brownbridge, 1981).
Synthesis of Fluorinated Retinoic Acids and Analogues : A study explored the synthesis of fluorinated retinoic acids and their analogues using a similar compound. These analogues showed potential in causing regression of chemically induced skin papillomas in mice, highlighting their biomedical applications (Lovey & Pawson, 1981).
Anti-Inflammatory Components from Antrodia Camphorata : Research identified new benzenoids with anti-inflammatory properties from Antrodia Camphorata, including compounds structurally related to 5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal. These compounds were found to inhibit nitric oxide production in a dose-dependent manner (Chen et al., 2013).
properties
IUPAC Name |
5-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O2/c1-11(8-9-17)6-7-15-12(2)10-16(18-5)14(4)13(15)3/h6-10H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNAPUXYLZDDGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C=CC(=CC=O)C)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal | |
Synthesis routes and methods
Procedure details








Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(R)-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine](/img/structure/B1140602.png)
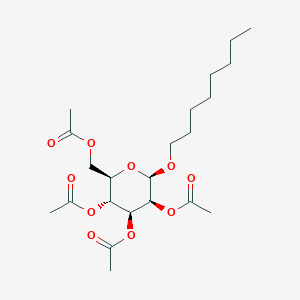
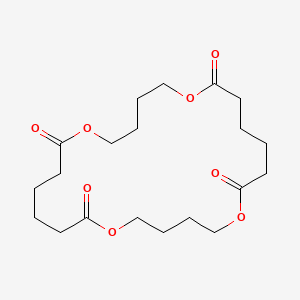
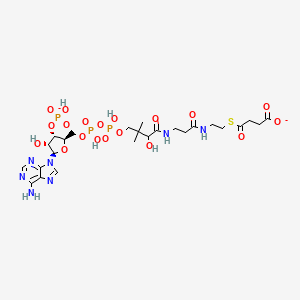
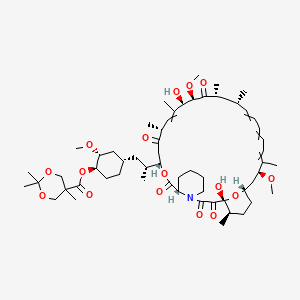
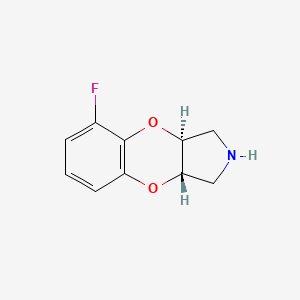
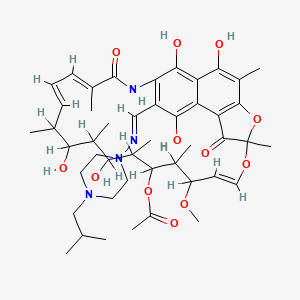
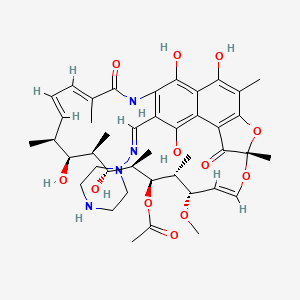
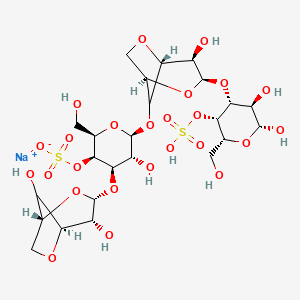
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-naphthalen-2-yloxyoxan-2-yl]methyl acetate](/img/structure/B1140614.png)
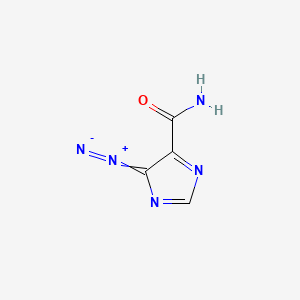
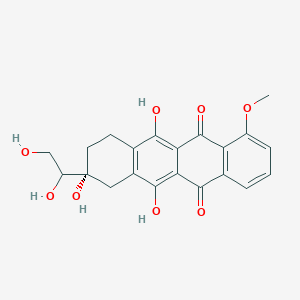
![[[(5S)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate](/img/structure/B1140623.png)
![[2,5-Bis[2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclopentylidene]-diphenylazanium;perchlorate](/img/structure/B1140624.png)